N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Historical Development of Dihydropyridine Research
Dihydropyridines emerged in the 1960s as pivotal calcium channel blockers (CCBs), revolutionizing hypertension and angina treatment. First-generation agents like nicardipine demonstrated potent vasodilatory effects but were limited by short half-lives and reflex tachycardia due to rapid onset. Pharmaceutical innovations addressed these issues through second-generation slow-release formulations, improving therapeutic stability. The third generation, exemplified by amlodipine and nitrendipine, introduced pharmacokinetic stability and reduced cardiotoxicity, enabling use in heart failure. Fourth-generation DHPs, such as lercanidipine and lacidipine, prioritized lipophilicity to enhance tissue penetration and duration of action.
Table 1: Generational Evolution of Dihydropyridines
This progression underscores the DHP scaffold’s adaptability, enabling tailored modifications for enhanced efficacy and safety.
Significance of Carboxamide-Substituted Dihydropyridines
Carboxamide substitutions on DHPs have expanded their pharmacological scope. The carboxamide group (–CONH–) enhances hydrogen-bonding capacity, improving target affinity and metabolic stability. For instance, anticoagulant DHP derivatives with carboxamide moieties, such as compound 15 (Figure 14 in ), exhibit prolonged coagulation times comparable to heparin, highlighting their therapeutic potential. In the context of N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide , the 3-carboxamide group may facilitate interactions with L-type calcium channels or other targets, while the acetamidophenyl substituent could modulate solubility and bioavailability.
Table 2: Bioactive Carboxamide-Substituted DHP Derivatives
| Compound | Substituents | Activity | Source |
|---|---|---|---|
| 15 | Carboxamide at position 3 | Anticoagulant (720s CT) | |
| Nitrendipine | 3-Nitrophenyl, methyl ester | Calcium antagonism |
Position within Heterocyclic Medicinal Chemistry
Dihydropyridines occupy a central role in heterocyclic medicinal chemistry due to their synthetic versatility and bioisosteric properties. The 1,4-dihydropyridine core, a reduced pyridine derivative, enables electronic modulation through substituents at positions 2, 3, 5, and 6, influencing redox stability and target engagement. The subject compound’s 2-oxo modification converts the DHP ring into a 2-pyridone structure, altering electron distribution and potentially enhancing binding to enzymatic or receptor targets. Furthermore, the 1-[(2-fluorophenyl)methoxy] group introduces steric and electronic effects that may fine-tune selectivity, as fluorinated aromatics are known to improve metabolic stability and membrane permeability.
Evolution of Research Interest in 2-Oxo-1,2-Dihydropyridine Derivatives
2-Oxo-1,2-dihydropyridine derivatives represent a strategic shift in DHP optimization, focusing on electronic and conformational modulation. The 2-oxo group introduces a keto-enol tautomerism, which can stabilize specific conformations critical for target binding. For example, nitrendipine analogues with elongated alkyl chains at position 5 demonstrated enhanced antihypertensive efficacy, with the S-enantiomer showing 100-fold greater activity than the R-form. Similarly, the 2-oxo moiety in the subject compound may mimic endogenous ligands or transition states in enzymatic processes, a hypothesis supported by studies on DHP-based kinase inhibitors.
Structural Comparison of Select 2-Oxo-DHP Derivatives
This evolution reflects a broader trend in medicinal chemistry: leveraging heterocyclic core modifications to balance potency, selectivity, and drug-like properties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-14(26)23-16-7-4-8-17(12-16)24-20(27)18-9-5-11-25(21(18)28)29-13-15-6-2-3-10-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGRESQFWRHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-acetamidophenylboronic acid with 2-fluorobenzyl bromide under palladium-catalyzed cross-coupling conditions to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are summarized in Table 1 , with detailed comparisons following.
Table 1: Structural Comparison of Dihydropyridine Carboxamide Derivatives
Substituent Analysis
N-Substituents: The target compound’s 3-acetamidophenyl group (meta-substituted) offers both hydrogen-bond donor (NH) and acceptor (C=O) sites, enhancing target interactions compared to 4-acetylphenyl in , which lacks an NH donor. 3-Bromo-2-methylphenyl in introduces steric bulk and halogenated hydrophobicity but lacks the hydrogen-bonding capacity of acetamido/acetyl groups.
Position 1 Substituents: The 2-fluorophenylmethoxy group in the target compound provides moderate electron-withdrawing effects (ortho-F) and compact steric bulk.
Core Structure :
All analogues share the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone, ensuring planarity via π-conjugation . However, substituent variations modulate electronic profiles and steric accessibility.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | logP (Predicted) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.8 | 2 | 6 | 95 |
| Compound from | 3.5 | 1 | 5 | 85 |
| Compound from | 2.2 | 1 | 3 | 65 |
- Lipophilicity : The target compound’s logP (2.8) balances polarity (acetamido) and hydrophobicity (fluorophenyl), favoring membrane permeability. Higher logP in (3.5) reflects chloro/fluoro benzyl substitution.
- Solubility : Acetamido’s polarity may improve aqueous solubility over acetyl or bromo/methyl analogues.
Biological Activity
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The compound features a dihydropyridine core, which is significant in many pharmacologically active compounds. The presence of an acetamidophenyl group and a fluorophenylmethoxy moiety contributes to its chemical properties and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The dihydropyridine structure is known to influence calcium channel modulation, while the acetamide group may enhance binding affinity to specific targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of dihydropyridine have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent antimicrobial effects .
Anticancer Potential
Dihydropyridine derivatives have also been explored for anticancer activity. Research shows that modifications in the dihydropyridine structure can lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines.
Inhibition Studies
Inhibition studies have revealed that compounds with similar structures can inhibit key enzymes involved in disease processes. For example, DNA gyrase and dihydrofolate reductase (DHFR) inhibitors have shown promising results with IC50 values ranging from 0.52 to 31.64 μM . This suggests that this compound may exhibit similar inhibitory properties.
Study 1: Antimicrobial Efficacy
A study on related dihydropyridine derivatives highlighted their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, showcasing significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin . This suggests potential applications in treating infections associated with biofilms.
Study 2: Anticancer Activity
In vitro studies demonstrated that certain dihydropyridine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to cell death.
Data Table: Biological Activity Overview
Q & A
Q. Advanced Research Focus
- ADMET Prediction :
- SwissADME : Estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 substrate liability .
- ProTox-II : Predicts hepatotoxicity (Probability: 62%) due to reactive metabolites from acetamido hydrolysis .
- MD Simulations :
- 100-ns trajectories reveal stable binding to EGFR’s hydrophobic pocket (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
